2-(benzylamino)-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide 2-(benzylamino)-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685881
InChI: InChI=1S/C16H15N3O2S/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
SMILES: C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

2-(benzylamino)-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC9685881

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylamino)-N-(2-furylmethyl)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 2-(benzylamino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H15N3O2S/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Standard InChI Key GTTURXQBIODRAM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3
Canonical SMILES C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula (C₁₆H₁₅N₃O₂S) corresponds to a molar mass of 313.4 g/mol. Its IUPAC name, 2-(benzylamino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide, reflects the substitution pattern (Figure 1) . Key identifiers include:

PropertyValue
CAS No.1232769-44-6
PubChem CID51045079
SMILESC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CO3
InChIKeyGTTURXQBIODRAM-UHFFFAOYSA-N

The thiazole core (positions 1–3) is stabilized by resonance, while the benzylamino and furylmethyl groups introduce hydrophobicity and hydrogen-bonding capacity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The 1H^1H-NMR spectrum shows characteristic signals:

  • δ 7.3–7.5 ppm: Aromatic protons from the benzyl group.

  • δ 6.2–6.4 ppm: Furyl protons.

  • δ 4.5–4.7 ppm: Methylene groups linking the thiazole to benzylamine and furylmethyl .

Synthetic Pathways

Key Intermediate Formation

Synthesis begins with N-benzyl-2-chloroacetamide (15), prepared by reacting benzylamine with 2-chloroacetyl chloride in acetic acid . Subsequent migratory cyclization with ammonium thiocyanate yields 2-(benzylamino)thiazol-4(5H)-one (16), a versatile intermediate .

Reaction Mechanism:

  • Thiocyanate Attack: The thiocyanate ion reacts with 15, forming N-benzyl-2-thiocyanatoacetamide (16′).

  • Cyclization: Intramolecular nucleophilic attack by the thiocyanate nitrogen on the carbonyl carbon generates the thiazole ring .

Final Step: Carboxamide Formation

The furylmethyl carboxamide group is introduced via condensation between 16 and furfurylamine in the presence of a coupling agent (e.g., EDC/HOBt). Optimized conditions (reflux in acetic acid with sodium acetate) achieve yields of 36–93% .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on analogous compounds show apoptosis induction in cancer cells via:

  • ROS Generation: Thiazole sulfur atoms facilitate redox cycling.

  • Topoisomerase Inhibition: Intercalation into DNA by the planar thiazole ring .

Table 1: Cytotoxicity of Thiazole Analogs (IC₅₀, μM)

Cell LineAnalog AAnalog BTarget Compound*
MCF-7 (Breast)12.48.7~15.2 (predicted)
A549 (Lung)18.910.5~19.8 (predicted)

*Estimated based on structural similarity .

Research Gaps and Future Directions

Pharmacokinetic Studies

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions (SwissADME) suggest moderate bioavailability (LogP = 2.1) but poor water solubility .

Target Identification

Docking studies propose interactions with:

  • EGFR Kinase: Hydrogen bonding with the carboxamide group.

  • 5-Lipoxygenase: π-π stacking with the furyl ring .

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